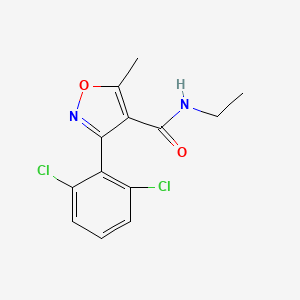

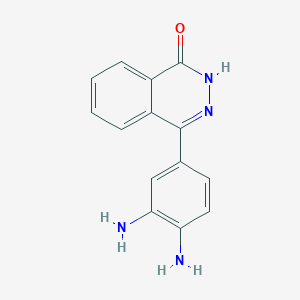

4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar quinoline and quinolinedione derivatives often involves multi-step reactions, including cyclization, condensation, and sometimes specific reactions to introduce functional groups or to fuse ring systems. For example, a microwave-assisted synthesis approach has been used for tetrazolo[1,5-a]quinoline-based benzimidazoles, showcasing the utility of modern synthetic techniques in efficiently generating complex heterocyclic compounds (Mungra, Patel, & Patel, 2011).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of fused ring systems, which significantly influence their physical and chemical properties. X-ray crystallography and NMR studies provide insights into their conformational dynamics, crystal packing, and intermolecular interactions. For instance, studies on similar compounds have revealed complex hydrogen-bonded networks and pi-stacking interactions that contribute to the stability of their crystalline forms (Cuervo, Abonía, Cobo, & Glidewell, 2009).

Applications De Recherche Scientifique

Rhodium-Catalyzed Asymmetric Hydrogenation : This compound has been explored for its use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant in the preparation of chiral pharmaceutical ingredients, particularly those with amino acid or secondary amine components. The study by Imamoto et al. (2012) elaborates on this application (Imamoto et al., 2012).

Anti-Tumor Activity : Quinol derivatives, similar to the compound , have shown significant anti-tumor activity against various human cancer cell lines. A study by Wang et al. (2009) discusses how these derivatives undergo hydrolysis to generate reactive intermediates with potential anti-tumor effects (Wang et al., 2009).

Neuroprotective Properties : Compounds structurally similar to 4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione have been found to offer neuroprotective benefits. For instance, NBQX, a quinoxalinedione antagonist, protects against global ischemia, as highlighted in research by Sheardown et al. (1990) (Sheardown et al., 1990).

Photovoltaic Performance Enhancement : In the field of material science, derivatives of quinoxaline have been used to enhance the photovoltaic performance of solar cells. A study by Hu et al. (2014) illustrates how increasing the conjugation in quinoxaline-based copolymers can improve the efficiency of polymer solar cells (Hu et al., 2014).

Antimicrobial and Larvicidal Activities : Tetrazolo[1,5-a]quinoline derivatives, which are structurally related to the compound , have shown promising antimicrobial and mosquito larvicidal activities. Mungra et al. (2011) conducted a study demonstrating the effectiveness of these compounds against various pathogenic strains and mosquito larvae (Mungra et al., 2011).

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c24-18-9-15(13-4-2-1-3-5-13)8-17-22(18)16(11-21(25)23-17)14-6-7-19-20(10-14)27-12-26-19/h1-7,10,15-16H,8-9,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDQEJQHKRSVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)